L-B-Imidazolelactic acid, monohydrate

Description

Overview of Imidazole-Containing Metabolites in Biological Systems

The imidazole (B134444) ring, a five-membered heterocyclic aromatic ring with two non-adjacent nitrogen atoms, is a fundamental structural motif in numerous biologically significant molecules. nih.govresearchgate.net This structure's unique chemical properties, including its ability to act as both a proton donor and acceptor at physiological pH and its capacity to chelate metal ions, make it a versatile component in a wide array of biochemical functions. mdpi.com

Key imidazole-containing metabolites include:

Histidine: An essential amino acid that is a primary building block of proteins. nih.govnih.gov Its imidazole side chain is frequently found in the active sites of enzymes, where it participates directly in catalytic reactions, such as in the catalytic triad (B1167595) of serine proteases. nih.govnih.gov

Histamine (B1213489): A potent biogenic amine synthesized from histidine through decarboxylation. nih.govnih.gov It functions as a crucial neurotransmitter and a key mediator of immune responses, inflammation, and gastric acid secretion. nih.govnih.gov

Carnosine: A dipeptide composed of β-alanine and histidine, found in high concentrations in muscle and brain tissues. nih.govnih.gov It plays a significant role as a pH buffer and an antioxidant. nih.govnih.gov

Purines (Adenine and Guanine): While the entire purine (B94841) structure is not solely an imidazole, it contains an imidazole ring fused to a pyrimidine (B1678525) ring. These molecules are fundamental components of nucleic acids (DNA and RNA), energy carriers like ATP, and signaling molecules. researchgate.net

The diverse functions of these metabolites underscore the profound importance of the imidazole moiety in sustaining life, from genetic information storage to enzymatic catalysis and intercellular communication. researchgate.net

Table 1: Prominent Imidazole-Containing Metabolites and Their Biological Roles

| Metabolite | Core Function | Primary Biological Significance |

|---|---|---|

| Histidine | Amino Acid | Protein synthesis, enzyme catalysis. nih.govnih.gov |

| Histamine | Biogenic Amine | Neurotransmitter, mediator of immune and inflammatory responses. nih.govnih.gov |

| Carnosine | Dipeptide | Intracellular buffer, antioxidant in muscle and brain. nih.govnih.gov |

| Purines (e.g., Adenine, Guanine) | Nitrogenous Base | Building blocks of DNA and RNA, component of ATP. researchgate.net |

Historical Perspective of L-B-Imidazolelactic Acid Research

The study of L-β-Imidazolelactic acid is intrinsically linked to the broader historical investigation of histidine metabolism, which commenced in the early 20th century. nih.gov Initial research focused on the most prominent pathways, such as the conversion of histidine to histamine and its primary catabolic route initiated by the enzyme histidase. nih.gov

The identification of alternative, minor metabolic pathways, including the one producing L-β-Imidazolelactic acid, emerged from more detailed investigations into amino acid breakdown and the study of certain metabolic disorders. The condition known as histidinemia, an inborn error of metabolism characterized by a deficiency in the histidase enzyme, proved to be particularly illuminating. semanticscholar.org In individuals with this condition, the primary pathway for histidine degradation is blocked, leading to elevated levels of histidine in the blood and urine. semanticscholar.orgnih.gov Consequently, histidine is shunted into alternative, minor pathways. This results in the accumulation and excretion of specific metabolites, including imidazole-pyruvic acid, imidazole-acetic acid, and imidazole-lactic acid. semanticscholar.org The study of histidinemia, therefore, was crucial in confirming the existence of the transamination pathway and identifying its products, including L-β-Imidazolelactic acid, as authentic, albeit minor, metabolites of histidine in humans.

Significance as a Product of Histidine Metabolism

The metabolism of L-histidine occurs through several distinct pathways, with the quantitatively most significant being the deamination route that ultimately yields glutamate. mdpi.comcreative-proteomics.com L-β-Imidazolelactic acid is formed via a secondary, alternative pathway involving transamination.

The major catabolic pathway for histidine is initiated in the liver and skin by the enzyme histidase (also known as histidine ammonia-lyase), which deaminates histidine to form trans-urocanic acid and ammonia. nih.govnih.gov This is the primary route for the breakdown of excess histidine. nih.gov

A minor, yet significant, pathway involves the transfer of histidine's amino group to a keto-acid, a reaction catalyzed by a histidine aminotransferase . This transamination reaction converts histidine into imidazole-pyruvic acid . mdpi.com Subsequently, imidazole-pyruvic acid is reduced by the enzyme lactate (B86563) dehydrogenase to form L-β-Imidazolelactic acid . mdpi.com

Therefore, the significance of L-β-Imidazolelactic acid lies in its role as an indicator of this alternative transamination pathway for histidine metabolism. While typically a minor product, its levels can become elevated when the primary histidase pathway is impaired, as seen in genetic disorders like histidinemia, or potentially when dietary intake of histidine is excessively high. semanticscholar.org

Table 2: Major Metabolic Fates of L-Histidine

| Pathway | Key Enzyme(s) | Initial Product | Final Product(s) (Simplified) |

|---|---|---|---|

| Deamination (Major Pathway) | Histidase, Urocanase | trans-Urocanic Acid | Glutamate. mdpi.com |

| Transamination (Minor Pathway) | Histidine Aminotransferase, Lactate Dehydrogenase | Imidazole-pyruvic Acid | L-β-Imidazolelactic acid. mdpi.com |

| Decarboxylation | Histidine Decarboxylase | Histamine | Histamine. nih.gov |

| Dipeptide Synthesis | Carnosine Synthase | Carnosine | Carnosine. nih.gov |

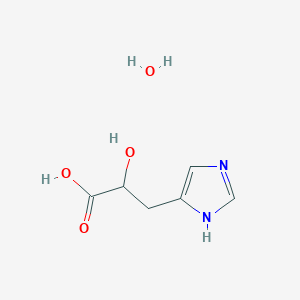

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10N2O4 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |

InChI |

InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2 |

InChI Key |

LJUYTQBGWOQLKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)O.O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of L B Imidazolelactic Acid

Precursor Compounds and Initial Enzymatic Transformations

The biosynthesis of L-β-imidazolelactic acid originates from L-histidine and proceeds through an intermediate, imidazole-pyruvic acid. This conversion is facilitated by specific enzymatic reactions involving transamination and reduction.

Formation from L-Histidine and Imidazole-Pyruvic Acid through Transamination and Reduction Pathways

The primary pathway for the formation of L-β-imidazolelactic acid begins with the transamination of L-histidine. In this reaction, the alpha-amino group of L-histidine is transferred to an alpha-keto acid, resulting in the formation of imidazole-pyruvic acid. nih.gov Subsequently, imidazole-pyruvic acid is reduced to L-β-imidazolelactic acid. This reduction step is a crucial part of the metabolic pathway. nih.gov

L-Histidine → Imidazole-pyruvic acid (Transamination)

Imidazole-pyruvic acid → L-β-Imidazolelactic acid (Reduction)

Role of Specific Transaminase Enzymes in its Formation

Transaminases, also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. researchgate.net In the context of L-β-imidazolelactic acid formation, specific transaminases are responsible for the initial conversion of L-histidine to imidazole-pyruvic acid. nih.gov While the specific transaminases can vary between organisms, they play a pivotal role in initiating this metabolic side-pathway of histidine degradation.

Catabolic Routes and Degradation Pathways

The breakdown and accumulation of L-β-imidazolelactic acid are significantly influenced by the functionality of the primary histidine degradation pathway.

Linkage to Histidase Deficiency and Accumulation Dynamics

Histidase, also known as histidine ammonia-lyase, is the primary enzyme in the main catabolic pathway of histidine, converting it to urocanic acid. nih.gov In individuals with a deficiency in histidase activity, a condition known as histidinemia, the primary pathway for histidine degradation is impaired. mdpi.com This leads to an accumulation of L-histidine in the body. nih.gov Consequently, the transamination pathway becomes a more prominent route for histidine metabolism, resulting in increased production and excretion of imidazole-pyruvic acid and its reduced form, L-β-imidazolelactic acid. nih.govnih.gov Therefore, elevated levels of L-β-imidazolelactic acid in urine can be an indicator of histidinemia. nih.gov

| Condition | Histidase Activity | L-Histidine Level | L-β-Imidazolelactic Acid Level |

| Normal | Present | Normal | Basal |

| Histidinemia | Deficient | Elevated | Elevated |

Further Metabolism of L-β-Imidazolelactic Acid

In mammals, L-β-imidazolelactic acid is primarily considered a terminal metabolite of this alternative histidine degradation pathway and is largely excreted in the urine without significant further breakdown. nih.gov However, in some microorganisms, such as certain species of Pseudomonas, L-β-imidazolelactic acid can be further metabolized. frontiersin.org These microorganisms can convert L-β-imidazolelactic acid back to imidazole-pyruvic acid, which is then transaminated to form L-histidine. nih.govfrontiersin.org This L-histidine can then enter the primary histidine degradation pathway. nih.gov

Occurrence and Distribution in Diverse Organisms

L-β-Imidazolelactic acid is found in various biological systems, from microorganisms to mammals.

It is a normal constituent of human urine. Its concentration can increase under certain physiological conditions, such as pregnancy, or in pathological states like histidinemia. The compound has also been identified in various foods of animal origin.

Furthermore, certain gut bacteria, such as Bifidobacterium breve, have been shown to produce imidazolelactic acid. The presence of this compound in the gut microbiome highlights the role of commensal bacteria in amino acid metabolism.

| Organism/Source | Presence of L-β-Imidazolelactic Acid | Notes |

| Humans | Urine | Normal metabolite, elevated in histidinemia and pregnancy. nih.gov |

| Mammals (general) | Urine | Excreted as a product of histidine metabolism. nih.gov |

| Pseudomonas sp. | Metabolite | Can be utilized as a carbon and nitrogen source. frontiersin.org |

| Bifidobacterium breve | Metabolite | Produced by gut microbiota. |

| Animal-derived foods | Component | Found in various food products. |

Presence and Metabolic Flux in Prokaryotic Systems (e.g., Escherichia coli, Pseudomonas putida)

The metabolism of L-β-imidazolelactic acid in prokaryotes is not universally characterized but has been detailed in specific genera, notably Pseudomonas. The metabolic flux and pathways appear to be highly dependent on the species and even the strain.

In Pseudomonas, L-β-imidazolelactic acid is recognized as a metabolite that can be actively degraded. Studies in Pseudomonas testosteroni have established a clear catabolic pathway where L-β-imidazolelactic acid serves as a carbon source. nih.govnih.gov The metabolic flux in this organism is directed away from L-β-imidazolelactic acid and into the central histidine degradation pathway. This process is inducible, meaning the enzymes required for its breakdown are synthesized in its presence. nih.govnih.gov The pathway initiates with the oxidation of L-β-imidazolelactic acid to its corresponding α-keto acid, (imidazol-5-yl)pyruvate. nih.gov This reaction is catalyzed by an oxidoreductase. Subsequently, (imidazol-5-yl)pyruvate undergoes a transamination reaction, specifically with L-glutamate as the amino group donor, to form L-histidine. nih.gov This step is catalyzed by histidine-2-oxoglutarate aminotransferase. wikipedia.org From this point, the carbon skeleton enters the well-established histidine catabolism pathway, which is conserved across several Pseudomonas species, including Pseudomonas putida and Pseudomonas fluorescens. nih.gov This pathway proceeds through urocanate, imidazol-4-on-5-ylpropionate, and ultimately leads to glutamate. nih.gov Therefore, in Pseudomonas putida, the metabolic flux is unidirectional, catabolizing L-β-imidazolelactic acid to support growth.

The presence and metabolic role of L-β-imidazolelactic acid in Escherichia coli are less clear and appear to be strain-dependent. Some research has indicated the existence of a biosynthetic route starting from L-histidine. wikipedia.org This pathway is analogous to that seen in eukaryotes, involving the transamination of L-histidine to (imidazol-5-yl)pyruvate by a histidine transaminase. wikipedia.orgnih.gov This intermediate would then theoretically be reduced to L-β-imidazolelactic acid. However, this metabolic capability is not ubiquitous across all E. coli strains. The well-characterized E. coli K-12 strain, for instance, lacks this specific transaminase activity and is unable to catabolize histidine through this route. nih.gov The presence of this pathway in other strains, such as E. coli B, suggests it is not a core metabolic process but may offer flexibility under specific nutritional conditions. wikipedia.org There is limited information on the metabolic flux or the physiological significance of L-β-imidazolelactic acid production in the E. coli strains that may possess this pathway.

Table 1: Metabolic Pathways of L-β-Imidazolelactic Acid in Prokaryotic Systems

| Organism | Pathway Type | Key Intermediate(s) | Key Enzyme(s) | Metabolic Direction / Flux |

| Pseudomonas putida | Catabolic | (Imidazol-5-yl)pyruvate, L-Histidine | Imidazol-5-yl-lactate oxidoreductase, Histidine aminotransferase | Degradation of L-β-Imidazolelactic acid into the central histidine catabolic pathway. |

| Escherichia coli (strain-dependent) | Biosynthetic (putative) | (Imidazol-5-yl)pyruvate | Histidine aminotransferase, Reductase (unspecified) | Biosynthesis from L-Histidine; significance and metabolic flux are not well-established. |

Presence and Metabolic Patterns in Eukaryotic Systems (Non-Human Mammals and Other Organisms)

In non-human mammalian systems, L-β-imidazolelactic acid is a known metabolite derived from L-histidine metabolism. mdpi.com Its formation represents an alternative route to the primary catabolic pathway initiated by the enzyme histidase. mdpi.com The biosynthesis of L-β-imidazolelactic acid begins with the transamination of L-histidine, which converts the amino acid into its α-keto analogue, imidazole-pyruvic acid. mdpi.com This reaction is catalyzed by a transaminase. Following its formation, imidazole-pyruvic acid is subsequently reduced to L-β-imidazolelactic acid. mdpi.com

This metabolic pattern has been observed in rats, where the activity of the initial transaminase enzyme is particularly elevated in fetal liver tissue, suggesting a role during development. mdpi.com Studies in intact rats have confirmed the metabolism of imidazolelactic acid. nih.gov The pathway becomes more prominent in metabolic conditions where the primary histidase pathway is impaired. For example, in cases of histidase deficiency, the flux of histidine catabolism is redirected through the transamination pathway, leading to an accumulation and increased excretion of imidazole-pyruvic acid and, consequently, L-β-imidazolelactic acid. mdpi.com

The presence of L-β-imidazolelactic acid has also been noted in other mammals, such as the domestic pig (Sus scrofa domesticus). hmdb.ca While detailed metabolic flux data is limited, its detection confirms that the pathway is operational in a range of mammalian species. The metabolic pattern is generally consistent: it serves as a branch-point metabolite from histidine, with its production rate influenced by factors such as dietary protein content and the activity of the primary histidine degradation pathway. mdpi.com Histidine is also an essential amino acid for fish and poultry, though the specific presence and metabolic patterns of L-β-imidazolelactic acid in these organisms are not as well-documented as in mammals. mdpi.com

Table 2: Metabolic Patterns of L-β-Imidazolelactic Acid in Eukaryotic Systems

| Organism | Pathway Type | Precursor | Key Intermediate | Metabolic Pattern |

| Rat (Rattus norvegicus) | Biosynthetic | L-Histidine | Imidazole-pyruvic acid | An alternative pathway for histidine metabolism; activity is elevated in fetal liver and in conditions of histidase deficiency. |

| Domestic Pig (Sus scrofa domesticus) | Biosynthetic | L-Histidine | Imidazole-pyruvic acid | Confirmed presence as a metabolite of histidine. |

Enzymological Studies of L B Imidazolelactic Acid Interacting Enzymes

Characterization of Enzymes Involved in its Synthesis

The synthesis of L-B-imidazolelactic acid from its precursor, imidazolepyruvic acid, is a key step in a secondary pathway of histidine metabolism. This conversion is catalyzed by aminotransferases, also known as transaminases.

Kinetic Parameters of Relevant Transaminases

The transamination of L-histidine to imidazolepyruvic acid is a critical reaction for the subsequent formation of L-B-imidazolelactic acid. The enzymes responsible for this initial step are histidine-pyruvate aminotransferases. Studies on rat liver have identified at least two isoenzymes of histidine-pyruvate aminotransferase with distinct kinetic properties. nih.govnih.gov

Research by Noguchi et al. (1976) characterized these isoenzymes, providing valuable kinetic data. Isoenzyme 1, found in both mitochondrial and supernatant fractions of the liver, exhibits a Michaelis constant (Km) for histidine of approximately 2.6 mM and for pyruvate (B1213749) of 1.1 mM. nih.gov In contrast, isoenzyme 2, also present in both cellular compartments, shows a higher affinity for histidine with a Km value of about 0.51 mM, and a lower affinity for pyruvate with a Km of approximately 4.7 mM when histidine is the amino donor. nih.gov

| Enzyme | Substrate | Km (mM) | Source |

|---|---|---|---|

| Histidine-Pyruvate Aminotransferase (Isoenzyme 1) | L-Histidine | ~2.6 | nih.gov |

| Histidine-Pyruvate Aminotransferase (Isoenzyme 1) | Pyruvate | ~1.1 | nih.gov |

| Histidine-Pyruvate Aminotransferase (Isoenzyme 2) | L-Histidine | ~0.51 | nih.gov |

| Histidine-Pyruvate Aminotransferase (Isoenzyme 2) | Pyruvate | ~4.7 | nih.gov |

Structural Analysis of Biosynthetic Enzymes

While the precise crystal structure of histidine-pyruvate aminotransferase is not extensively detailed in available literature, significant insights can be drawn from the structural analysis of a closely related enzyme, histidinol (B1595749) phosphate (B84403) aminotransferase (HisC). This enzyme is involved in the biosynthesis of histidine and shares functional similarities with the transaminases that produce imidazolepyruvic acid.

The crystal structure of Escherichia coli histidinol phosphate aminotransferase reveals a dimeric enzyme. Each monomer is composed of a large domain that binds the pyridoxal-5'-phosphate (PLP) cofactor, a smaller domain, and an N-terminal arm that contributes to the dimer interface. The active site is located at the interface between the two subunits. This structural arrangement is characteristic of many aminotransferases and provides a framework for understanding the catalytic mechanism of histidine-pyruvate aminotransferase and, by extension, the initial step in the synthesis of L-B-imidazolelactic acid.

Investigation of Enzymes Influenced by L-B-Imidazolelactic Acid

L-B-Imidazolelactic acid, as a product of histidine metabolism, has the potential to influence the enzymes involved in the primary catabolic pathway of histidine.

Modulation of Histidine Catabolism Enzymes (e.g., Histidase, Urocanase)

The primary pathway for histidine catabolism is initiated by the enzyme histidase (also known as histidine ammonia-lyase), which converts histidine to urocanic acid. Urocanic acid is then converted to 4-imidazolone-5-propionic acid by the enzyme urocanase. In the genetic disorder histidinemia, a deficiency in histidase activity leads to the accumulation of histidine and its metabolites, including L-B-imidazolelactic acid. nih.gov

While the accumulation of L-B-imidazolelactic acid is a hallmark of histidinemia, direct evidence from the reviewed scientific literature specifically demonstrating its modulatory (either inhibitory or activating) effects on histidase or urocanase activity is not extensively documented. Further research is required to elucidate the potential feedback mechanisms that L-B-imidazolelactic acid may exert on these key enzymes of histidine catabolism.

Allosteric Regulation Studies by L-B-Imidazolelactic Acid Analogs

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a fundamental mechanism of cellular control. wikipedia.org The potential for analogs of L-B-imidazolelactic acid to act as allosteric regulators is an area of scientific interest.

Studies on imidazole (B134444) glycerol (B35011) phosphate synthase have shown that small molecules containing an imidazole moiety can disrupt allosteric communication within the enzyme complex. nih.gov This suggests that imidazole-based compounds, structurally related to L-B-imidazolelactic acid, can function as allosteric modulators. However, specific studies detailing the allosteric regulation of enzymes by analogs of L-B-imidazolelactic acid are not prevalent in the current body of scientific literature. The investigation into such interactions could reveal novel regulatory roles for histidine metabolites and provide avenues for the development of new therapeutic agents.

Biological and Physiological Roles of L B Imidazolelactic Acid

Role as a Metabolic Intermediate in Histidine Catabolism

L-β-Imidazolelactic acid is a recognized intermediate in the catabolism of histidine. One of the metabolic pathways for histidine involves its conversion to imidazole-pyruvic acid through the action of a transaminase. frontiersin.orgresearchgate.net Subsequently, imidazole-pyruvic acid is reduced to form L-β-imidazolelactic acid. frontiersin.orgresearchgate.net This pathway is a part of the broader metabolic fate of histidine in various organisms.

In certain microorganisms, such as Pseudomonas testosteroni, L-β-imidazolelactic acid (imidazolyl-lactate) is not an endpoint but is further metabolized. It is oxidized to imidazolylpyruvate, which then undergoes transamination with L-glutamate to regenerate histidine. nih.gov This indicates a cyclical nature of this pathway in some bacteria, where L-β-imidazolelactic acid can be channeled back into histidine synthesis. nih.govnih.gov

However, the metabolic significance of this pathway can vary. For instance, in studies with mixed ruminal bacteria, while L-β-imidazolelactic acid was produced from imidazolepyruvic acid, it did not appear to be further metabolized, suggesting it may represent a terminal product in that specific microbial environment. mdpi.comcabidigitallibrary.org

Functional Interactions in Gene Regulation and Sensing

Beyond its role as a metabolite, L-β-imidazolelactic acid actively participates in the intricate systems of gene regulation, particularly in microbial settings.

A prominent example of its regulatory function is the allosteric activation of the HutP protein in Bacillus subtilis. semanticscholar.orgfrontiersin.orgmdpi.com The HutP protein is an RNA-binding protein that governs the expression of the histidine utilization (hut) operon. semanticscholar.orgfrontiersin.org This operon contains the genes necessary for the catabolism of histidine. The HutP protein can only bind effectively to its target mRNA sequence and prevent the termination of transcription when it is "activated" by a specific ligand. nih.govfrontiersin.org

Research has demonstrated that L-β-imidazolelactic acid is an effective activator of the HutP protein, showing an affinity similar to that of L-histidine itself. nih.gov By binding to the HutP protein, L-β-imidazolelactic acid induces a conformational change that allows the protein to recognize and bind to the hut mRNA. nih.gov This interaction is critically dependent on the imidazole (B134444) group of the molecule, which fits into a hydrophobic pocket within the HutP protein structure. nih.gov

The ability of L-β-imidazolelactic acid to act as an allosteric activator for proteins like HutP has significant implications for microbial histidine homeostasis. It allows bacteria such as B. subtilis to sense the presence of histidine or its breakdown products and appropriately regulate the genes for histidine catabolism. When histidine is abundant and being metabolized (leading to the presence of intermediates like L-β-imidazolelactic acid), the HutP protein is activated, the hut operon is expressed, and the cell can efficiently utilize histidine as a source of carbon and nitrogen. This sensing and response mechanism is crucial for the metabolic flexibility and survival of the microorganism.

Contribution to Cellular Redox Balance and Antioxidant Mechanisms in Animal Models

L-β-Imidazolelactic acid has been shown to exhibit a dual role in modulating cellular redox balance, acting as both an antioxidant and a pro-oxidant depending on its concentration. This has been investigated in the cerebral cortex of young rats, an animal model used to understand the neurological effects of metabolic disorders like histidinemia, where histidine and its derivatives accumulate. nih.gov

In this rat model, L-β-imidazolelactic acid demonstrated clear antioxidant effects at higher concentrations (5-10 mM), as evidenced by a reduction in chemiluminescence, a measure of oxidative activity. nih.gov Conversely, at lower concentrations (0.5-1 mM), it appeared to have a pro-oxidant effect, causing an increase in chemiluminescence. nih.gov This concentration-dependent activity suggests a complex interaction with the cellular redox system. The study did not find significant effects on thiobarbituric acid reactive substances (TBA-RS) or the activities of primary antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov

Table 1: Effects of L-β-Imidazolelactic Acid on Oxidative Stress Parameters in Rat Cerebral Cortex

| Concentration | Effect on Chemiluminescence | Implied Activity |

| 0.5 - 1.0 mM | Increase | Pro-oxidant |

| 5.0 - 10.0 mM | Reduction | Antioxidant |

Data sourced from a study on cerebral cortex homogenates of 30-day-old Wistar rats. nih.gov

While the specific mechanisms in aquatic species like the hybrid grouper have not been detailed in relation to L-β-imidazolelactic acid, research on this fish has highlighted the importance of dietary components in modulating its antioxidant capacity. frontiersin.orgmdpi.com

Broader Significance in Histidine Protein Characterization and Biochemical Research

L-β-Imidazolelactic acid and other histidine analogs are valuable tools in biochemical and molecular research for the characterization of histidine-binding proteins. semanticscholar.orgnih.gov By studying how these analogs, which differ slightly in structure from histidine, interact with a protein, researchers can deduce the specific chemical groups and structural features that are essential for binding and activation.

For instance, the finding that L-β-imidazolelactic acid can effectively activate the HutP protein helped confirm the critical role of the imidazole ring in the activation mechanism. nih.gov Comparing the binding affinities and activation efficiencies of a range of analogs provides a detailed map of the ligand-binding site, contributing to a deeper understanding of protein structure and function. nih.gov This knowledge is fundamental in fields such as enzymology and drug design, where understanding molecular recognition is paramount.

Chemical Synthesis and Derivatization for Research Applications

Methodologies for Stereoselective Chemical Synthesis of L-β-Imidazolelactic Acid

The primary challenge in the synthesis of L-β-Imidazolelactic acid lies in the stereocontrolled introduction of the hydroxyl group at the α-position to the carboxylic acid, maintaining the (S)-configuration analogous to its precursor, L-histidine. Direct conversion of L-histidine is a common and logical approach.

One of the principal methods for this conversion is the diazotization of L-histidine followed by hydrolysis. This reaction involves treating L-histidine with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), under acidic conditions to form an intermediate diazonium salt. This salt is unstable and subsequently reacts with water to replace the diazonium group with a hydroxyl group.

A critical aspect of this transformation is the stereochemical outcome. The reaction at the chiral center can proceed with retention, inversion, or racemization of the original configuration. Careful selection of reaction conditions is paramount to favor the desired stereoisomer. For instance, the reaction of L-amino acids with nitrous acid is known to proceed with a high degree of retention of configuration, which would yield the desired L-β-Imidazolelactic acid.

Key Reaction Steps:

Diazotization: The α-amino group of L-histidine is converted into a diazonium group (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl).

Hydrolysis: The diazonium group, being an excellent leaving group, is displaced by a water molecule, introducing a hydroxyl group at the α-carbon.

An alternative to chemical synthesis is the use of enzymatic methods. Biocatalysis can offer high stereoselectivity under mild reaction conditions. For example, specific aminotransferases could potentially convert L-histidine to its corresponding α-keto acid (imidazolepyruvic acid), which could then be stereoselectively reduced by a dehydrogenase (like lactate (B86563) dehydrogenase) to yield L-β-imidazolelactic acid. This biocatalytic route can ensure the formation of the desired enantiomer with high purity.

| Methodology | Starting Material | Key Reagents/Catalysts | Stereochemical Control | Advantages | Challenges |

|---|---|---|---|---|---|

| Chemical Synthesis (Diazotization) | L-Histidine | Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | Variable; can achieve retention under optimized conditions | Direct conversion from a readily available precursor | Potential for racemization; formation of side products |

| Enzymatic Synthesis | L-Histidine or Imidazolepyruvic Acid | Aminotransferases, Dehydrogenases | High (Excellent enantioselectivity) | High stereospecificity, mild reaction conditions, environmentally benign | Enzyme availability and stability; may require cofactor regeneration |

Synthetic Routes for Analogs and Isomers for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For L-β-imidazolelactic acid, synthesizing analogs and isomers allows researchers to probe which structural features are essential for its biological effects. cymitquimica.combiosynth.com Synthetic strategies for generating analogs typically involve modifications at three key positions: the imidazole (B134444) ring, the hydroxyl group, and the carboxylic acid group.

Modification of the Imidazole Ring: Analogs can be prepared by introducing substituents (e.g., methyl, halogen) at various positions on the imidazole ring. This can be achieved by starting with appropriately substituted histidine precursors or by direct functionalization of the imidazole ring in a protected derivative of L-β-imidazolelactic acid. These modifications can alter the electronic properties, pKa, and steric profile of the molecule, influencing its interaction with biological targets.

Modification of the Side Chain:

Hydroxyl Group: The hydroxyl group can be esterified or etherified to study the importance of this hydrogen bond donor/acceptor.

Carboxylic Acid Group: The carboxylate is often crucial for biological activity. It can be converted into esters, amides, or bioisosteres like tetrazoles or 1,2,4-oxadiazoles to modulate properties such as cell permeability and metabolic stability. For instance, coupling the carboxylic acid with various amines using standard peptide coupling reagents (like EDC/HOBt) can generate a library of amide analogs. nih.gov

Isomers: The D-isomer, D-β-imidazolelactic acid, is a crucial tool for SAR studies to determine if the biological activity is stereospecific. It can be synthesized using the same methods as the L-isomer but starting from D-histidine.

General synthetic schemes often involve protecting the functional groups that are not being modified, performing the desired chemical transformation, and then deprotecting to yield the final analog.

Utilization as an Intermediate in the Synthesis of Complex Imidazole Alkaloids (e.g., Pilocarpine (B147212), Isopilocarpine)

L-β-Imidazolelactic acid and its close chemical relatives are key intermediates in the synthesis of complex imidazole alkaloids, most notably pilocarpine and isopilocarpine. The biosynthesis of pilocarpine is believed to start from L-histidine. nih.govnih.gov Chemical syntheses often mimic this biogenetic relationship, using L-histidine as a chiral starting material. researchgate.netunigoa.ac.in

In these synthetic routes, the α-amino group of L-histidine is typically converted into a group that is more suitable for subsequent reactions, such as a hydroxyl or a bromo group. For example, a stereoselective synthesis of (+)-pilocarpine involves converting L-histidine into methyl (R)-2-bromo-3-(1-methyl-5-imidazolyl)propionate. researchgate.net This key step proceeds with an inversion of stereochemistry at the α-carbon. This bromo-substituted intermediate, a direct analog of β-imidazolelactic acid, is then used in subsequent steps.

The role of this intermediate is to provide the core imidazole and the chiral side chain, which are then elaborated to construct the butyrolactone ring system of pilocarpine. The bromo group serves as a leaving group in an alkylation reaction to form a new carbon-carbon bond, a crucial step in building the alkaloid's backbone. Subsequent chemical transformations, including reduction and cyclization, lead to the final pilocarpine structure. researchgate.netunigoa.ac.in The use of an L-histidine-derived intermediate ensures the correct absolute stereochemistry in the final natural product.

Strategies for Isotopic Labeling for Tracing Metabolic Pathways

Isotopic labeling is an indispensable tool for tracking the metabolic fate of molecules in biological systems. To study the metabolism of L-β-imidazolelactic acid, it is often necessary to prepare it in a form containing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The most common and efficient strategy for producing isotopically labeled L-β-imidazolelactic acid is to begin with a correspondingly labeled L-histidine precursor. researchgate.net Numerous methods have been developed for the site-specific labeling of L-histidine. researchgate.netrsc.orgmdpi.com

Deuterium (²H) Labeling: Deuterium can be incorporated into the side chain of histidine (e.g., at the C-3 position) through hydrogen-deuterium exchange reactions or by using deuterated reagents during synthesis. researchgate.netrsc.org

Carbon-13 (¹³C) Labeling: Specific carbon atoms can be labeled by starting the synthesis with simple, commercially available ¹³C-enriched materials. For example, ¹³C-thiocyanate can be used to label the C-2 position of the imidazole ring. mdpi.com

Nitrogen-15 (¹⁵N) Labeling: The nitrogen atoms in the imidazole ring can be labeled using ¹⁵N-enriched precursors during the construction of the heterocyclic ring. researchgate.net

Once the isotopically labeled L-histidine is synthesized, it can be administered to a cell culture or an organism. The endogenous metabolic pathways then convert the labeled histidine into its metabolites, including L-β-imidazolelactic acid. The labeled product can be isolated and its structure confirmed, or it can be traced and quantified in complex biological mixtures using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to quantitatively follow the flux through metabolic pathways involving L-β-imidazolelactic acid.

| Isotope | Typical Labeled Precursor | Detection Method | Application in Metabolic Tracing |

|---|---|---|---|

| Deuterium (²H) | [3,3-²H₂]-L-Histidine | Mass Spectrometry (MS) | Tracing hydrogen atoms; studying enzyme kinetics (isotope effects) |

| Carbon-13 (¹³C) | [2'-¹³C]-L-Histidine | MS, NMR Spectroscopy | Tracing the carbon skeleton through metabolic pathways (metabolic flux analysis) |

| Nitrogen-15 (¹⁵N) | [1',3'-¹⁵N₂]-L-Histidine | MS, NMR Spectroscopy | Tracing nitrogen sources and metabolism |

Advanced Analytical Methodologies for L B Imidazolelactic Acid Quantification and Identification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics

High-resolution liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in metabolomics due to its high sensitivity, selectivity, and speed. measurlabs.com It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for analyzing complex mixtures like biological fluids.

Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle sizes in the column, offers enhanced resolution, sensitivity, and speed of analysis. mdpi.com The development of a robust UPLC-MS method for L-B-imidazolelactic acid involves the careful optimization of several parameters to achieve optimal separation and detection.

Key considerations in method development include:

Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the separation of polar metabolites like L-B-imidazolelactic acid. The choice of a suitable column is critical for achieving good peak shape and retention. wiley.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and chromatographic separation. wiley.com Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate a wide range of metabolites.

Mass Spectrometry Parameters: Optimization of mass spectrometry parameters is crucial for achieving high sensitivity and specificity. This includes selecting the appropriate ionization mode (positive or negative electrospray ionization, ESI), and optimizing parameters such as capillary voltage, cone voltage, and collision energy for tandem mass spectrometry (MS/MS) experiments.

A typical UPLC-MS method for the analysis of imidazole (B134444) compounds might utilize a C18 column with a gradient elution of water and methanol, both containing 0.1% formic acid. wiley.com The mass spectrometer would be operated in positive ion mode to detect the protonated molecule of L-B-imidazolelactic acid.

Both untargeted and targeted metabolomics approaches can be employed for the analysis of L-B-imidazolelactic acid in biological samples, each offering distinct advantages.

Untargeted Metabolomics: This approach aims to comprehensively measure as many metabolites as possible in a sample without preconceived bias. creative-proteomics.com It is a hypothesis-generating tool used to identify potential biomarkers and gain a global view of metabolic changes in response to a stimulus or disease state. technologynetworks.com In the context of L-B-imidazolelactic acid, an untargeted approach could reveal novel metabolic pathways or correlations with other metabolites.

Targeted Metabolomics: This approach focuses on the quantitative measurement of a specific, predefined set of metabolites, including L-B-imidazolelactic acid. creative-proteomics.com Targeted methods offer higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. This is the preferred method when the goal is to accurately determine the concentration of L-B-imidazolelactic acid in a large number of samples.

The combination of these two approaches can be powerful; untargeted metabolomics can be used for initial discovery, followed by targeted metabolomics for validation and quantification of key metabolites like L-B-imidazolelactic acid.

| Metabolomics Approach | Objective | Selectivity | Scope |

| Untargeted | Comprehensive metabolic profiling, hypothesis generation | Lower | Global (all detectable metabolites) |

| Targeted | Accurate quantification of specific metabolites | Higher | Predefined set of metabolites |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, IR)

Spectroscopic techniques are vital for the structural elucidation and purity assessment of L-B-imidazolelactic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the chemical structure of a molecule. The chemical shifts, coupling constants, and integration of peaks in an NMR spectrum provide detailed information about the connectivity of atoms. For L-B-imidazolelactic acid, ¹H NMR would show characteristic signals for the protons on the imidazole ring and the lactic acid moiety. hmdb.ca

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of L-B-imidazolelactic acid would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and the C=N and C=C stretches of the imidazole ring. researchsquare.com

| Spectroscopic Technique | Information Provided | Application for L-B-Imidazolelactic Acid |

| ¹H NMR | Number and environment of hydrogen atoms | Confirming the presence and connectivity of protons on the imidazole ring and lactic acid side chain. |

| ¹³C NMR | Number and environment of carbon atoms | Identifying all carbon atoms in the molecule and their chemical environment. |

| IR Spectroscopy | Presence of functional groups | Identifying the carboxylic acid, hydroxyl, and imidazole functional groups. |

Chromatographic Separations for Isolation and Purification (e.g., Ion-Exchange, Paper Chromatography in historical context)

Chromatographic techniques are essential for the isolation and purification of L-B-imidazolelactic acid from complex mixtures.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since L-B-imidazolelactic acid is an amino acid derivative, it possesses both acidic (carboxylic acid) and basic (imidazole ring) functional groups, making it amenable to separation by ion-exchange chromatography. nih.gov This method is particularly useful for purifying the compound from fermentation broths or biological extracts. finechem-mirea.ru The process involves the reversible exchange of ions between the charged compound and a charged stationary phase. nih.gov

Paper Chromatography (Historical Context): In the past, paper chromatography was a widely used technique for the separation of amino acids and related compounds. acs.orgacs.org This method separates compounds based on their differential partitioning between a stationary phase (paper) and a mobile phase. While largely superseded by more advanced techniques like HPLC, paper chromatography played a significant historical role in the initial identification and separation of imidazole-containing compounds. acs.org

Method Validation and Quantification Strategies in Complex Biological Matrices

The quantification of L-B-imidazolelactic acid in complex biological matrices such as plasma, urine, or tissue extracts presents significant challenges due to the presence of interfering substances. Therefore, rigorous method validation is essential to ensure the reliability of the analytical data. labmanager.com

A bioanalytical method validation should assess the following parameters: fda.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. woah.org

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantification Strategies:

Stable isotope-labeled internal standards are often used in LC-MS-based quantification to correct for matrix effects and variations in sample preparation and instrument response. A known amount of the labeled standard, which has a similar chemical behavior to the analyte but a different mass, is added to the sample before processing. The ratio of the analyte to the internal standard is then used for quantification, leading to more accurate and precise results.

The development of a validated analytical method is a critical step in any study involving the quantification of L-B-imidazolelactic acid, ensuring that the generated data is accurate, reliable, and reproducible. labmanager.com

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis of L-B-Imidazolelactic Acid

Molecular modeling of L-B-Imidazolelactic acid allows for the exploration of its three-dimensional structure and conformational landscape. The molecule possesses several rotatable bonds, primarily around the Cα-Cβ bond of the lactic acid moiety and the Cβ-Cγ bond connecting to the imidazole (B134444) ring. The relative orientation of the carboxyl, hydroxyl, and imidazole groups is crucial for its biological activity.

In the case of L-B-Imidazolelactic acid, key dihedral angles would include the O=C-Cα-O angle and the C-Cα-Cβ-Cγ angle. The stability of different conformers is determined by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and solvent interactions. For instance, a hydrogen bond can form between the hydroxyl group and the carboxyl group, or between the hydroxyl group and one of the nitrogen atoms of the imidazole ring. The protonation state of the imidazole ring, which is dependent on the pH, will also significantly influence the conformational preferences. nih.gov

Table 1: Predicted Stable Conformations of L-B-Imidazolelactic Acid

| Conformer | Dihedral Angle (O=C-Cα-Cβ) | Dihedral Angle (Cα-Cβ-Cγ-Nδ1) | Key Intramolecular Interactions | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | ~0° | ~60° (gauche) | H-bond between hydroxyl H and carboxyl O | 0 (most stable) |

| 2 | ~180° | ~180° (anti) | H-bond between hydroxyl H and imidazole N | +1.5 |

| 3 | ~0° | ~-60° (gauche) | Steric repulsion between carboxyl and imidazole | +3.2 |

Note: This data is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific computational studies.

In Silico Prediction of Enzyme-Substrate/Ligand Interactions

In silico methods, particularly molecular docking, are invaluable for predicting how L-B-Imidazolelactic acid might interact with biological macromolecules, such as enzymes. researchgate.net This compound is a known metabolite of histidine, suggesting potential interactions with enzymes involved in histidine metabolism.

The process of molecular docking involves predicting the preferred orientation of the ligand (L-B-Imidazolelactic acid) when bound to a receptor (the enzyme's active site) to form a stable complex. nih.gov The scoring functions used in docking algorithms estimate the binding affinity, which can help in identifying potential enzyme targets or inhibitors. researchgate.net

For L-B-Imidazolelactic acid, key interactions would likely involve:

Hydrogen bonding: The carboxyl and hydroxyl groups are excellent hydrogen bond donors and acceptors. The imidazole ring can also participate in hydrogen bonding, with the N-H group acting as a donor and the other nitrogen as an acceptor. nih.gov

Electrostatic interactions: The charged carboxylate group (at physiological pH) can form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine in the enzyme's active site.

Pi-stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the enzyme-ligand complex over time. nih.gov These simulations can reveal how the ligand and enzyme adapt to each other's presence and the role of water molecules in mediating these interactions. mdpi.com

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of L-B-Imidazolelactic acid. nih.gov These calculations can determine a variety of electronic properties that are fundamental to the molecule's reactivity and spectroscopic characteristics.

Key electronic properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For imidazole derivatives, these properties are influenced by substituents on the ring. researchgate.net

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically around the oxygen and nitrogen atoms) are susceptible to electrophilic attack, while regions of positive potential (around the hydrogen atoms) are prone to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution and helps in understanding intermolecular interactions.

Table 2: Calculated Electronic Properties of L-B-Imidazolelactic Acid (Illustrative DFT Results)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on Carboxyl O | -0.6 e |

| Mulliken Charge on Imidazole N | -0.4 e |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

Pathway Modeling and Metabolic Network Analysis Incorporating L-B-Imidazolelactic Acid Fluxes

L-B-Imidazolelactic acid is an intermediate in the metabolism of the amino acid L-histidine. Metabolic pathway modeling aims to understand the flow of metabolites (fluxes) through a network of biochemical reactions. Techniques like Flux Balance Analysis (FBA) can be used to predict these fluxes in a genome-scale metabolic model. wikipedia.orgcreative-proteomics.com

By incorporating the reactions involving L-B-Imidazolelactic acid into a metabolic network model, it is possible to:

Predict how changes in the availability of histidine affect the production of imidazolelactic acid.

Identify potential enzymatic bottlenecks or regulatory points in the pathway.

Simulate the effects of genetic mutations (e.g., enzyme deficiencies) on the accumulation of this metabolite. An increased excretion of imidazolelactic acid can be an indicator of folic acid and vitamin B12 deficiency.

Analyze the metabolic state of an organism under different physiological or pathological conditions where histidine metabolism is altered.

Metabolic network analysis can thus provide a systems-level understanding of the role of L-B-Imidazolelactic acid in cellular metabolism. chemicalbook.com

Future Research Directions and Applications in Basic Science

Elucidation of Novel Metabolic Pathways Involving L-B-Imidazolelactic Acid

L-B-Imidazolelactic acid is known to be formed from histidine via a transamination reaction to imidazole-pyruvic acid, which is then reduced. nih.gov However, the subsequent metabolic fate of L-B-Imidazolelactic acid is not well-defined. Future research could focus on identifying and characterizing novel metabolic pathways in which this compound participates.

Key research questions would include:

Is L-B-Imidazolelactic acid a terminal metabolite, or is it further converted into other bioactive molecules?

Do specific enzymes, yet to be identified, act upon L-B-Imidazolelactic acid?

Could this compound be a substrate for novel enzymatic reactions leading to the synthesis of previously uncharacterized imidazole-containing molecules?

In some biological systems, such as in ruminal microorganisms, studies have suggested that L-B-Imidazolelactic acid may not be converted back to histidine, hinting at other potential metabolic routes. nih.gov Investigating its metabolism in a variety of organisms, from microbes to mammals, could reveal species-specific pathways and functions.

Investigation of its Role in Interspecies Biochemical Communication

The exchange of chemical signals between different species is a fundamental aspect of microbial ecology. Metabolites produced by one organism can influence the behavior and metabolism of another. Given that L-B-Imidazolelactic acid is a metabolite produced by various organisms, it is plausible that it could function as a signaling molecule in interspecies communication.

Future research in this area could explore:

Whether L-B-Imidazolelactic acid produced by certain bacteria can influence the growth, gene expression, or virulence of other microbial species in a shared environment.

If this compound can act as a chemoattractant or chemorepellent for other microorganisms.

Its potential role in the complex chemical dialogues that occur in microbiomes, such as the human gut.

Understanding its role in these communication networks could provide insights into the functioning of complex microbial communities and their interactions with host organisms.

Development as a Biochemical Probe for Enzyme Inhibition or Activation Studies

The imidazole (B134444) moiety is a structural feature present in many compounds known to interact with enzymes. nih.govwikipedia.org This raises the possibility of developing L-B-Imidazolelactic acid and its derivatives as biochemical probes to study enzyme function. nih.gov

Table 1: Potential Applications of L-B-Imidazolelactic Acid as a Biochemical Probe

| Application Area | Description of Potential Use |

| Enzyme Inhibition Screening | L-B-Imidazolelactic acid could be used in high-throughput screening assays to identify novel enzyme inhibitors. Its binding to an enzyme's active site could prevent the binding of a fluorescently labeled substrate, providing a measurable signal. |

| Mapping Enzyme Active Sites | By chemically modifying L-B-Imidazolelactic acid with reactive groups, it could be used as an activity-based probe to covalently label and identify amino acid residues within the active site of target enzymes. nih.gov |

| Allosteric Regulation Studies | The compound could be investigated for its ability to bind to allosteric sites on enzymes, thereby modulating their activity. This could reveal new mechanisms of enzyme regulation. |

The development of such probes would require the synthesis of modified versions of L-B-Imidazolelactic acid, for instance, by incorporating reporter tags like fluorophores or biotin. google.com

Integration with Omics Technologies for Systems-Level Understanding of Metabolism

Modern systems biology relies on the integration of various "omics" technologies to gain a holistic view of biological processes. researchgate.net L-B-Imidazolelactic acid can be incorporated into these approaches to better understand its role in the broader context of cellular and organismal metabolism.

Table 2: Integration of L-B-Imidazolelactic Acid with Omics Technologies

| Omics Technology | Potential Application in Studying L-B-Imidazolelactic Acid |

| Metabolomics | Untargeted metabolomics can be used to identify the presence and quantify the levels of L-B-Imidazolelactic acid in various biological samples under different physiological or pathological conditions. This can help in identifying correlations with specific states or diseases. oncotarget.comnih.gov |

| Transcriptomics | By exposing cells or organisms to L-B-Imidazolelactic acid, changes in gene expression can be monitored using transcriptomics (e.g., RNA-seq). This can reveal the genetic pathways that are responsive to this metabolite. |

| Proteomics | Proteomic analyses can identify changes in protein expression in response to L-B-Imidazolelactic acid. Furthermore, affinity-based proteomic approaches, using a derivatized form of the compound, could identify proteins that directly bind to it. |

| Fluxomics | Isotope tracing studies, where cells are fed with labeled precursors of L-B-Imidazolelactic acid (such as labeled histidine), can be used to trace its metabolic fate and determine the flux through pathways involving this compound. |

By integrating data from these different omics levels, a more complete picture of the biological significance of L-B-Imidazolelactic acid can be constructed, moving from simple identification to a deeper understanding of its function within the complex web of metabolic networks.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and characterization methods for L-B-Imidazolelactic acid monohydrate?

- Synthesis : L-B-Imidazolelactic acid monohydrate is synthesized via condensation reactions involving imidazole derivatives and lactic acid, often under mild acidic conditions. The monohydrate form is stabilized through crystallization in aqueous environments.

- Characterization : Key techniques include:

- HPLC for purity assessment (>95% purity, as per standard protocols) .

- NMR spectroscopy (¹H and ¹³C) to confirm the imidazole ring structure and lactic acid moiety.

- Elemental analysis to verify molecular composition (C₆H₈N₂O₃·H₂O, MW 174.15) .

Q. How is L-B-Imidazolelactic acid monohydrate utilized in the synthesis of bioactive alkaloids?

- This compound serves as a critical intermediate in synthesizing imidazole alkaloids such as (+)-pilocarpine and (+)-isopilocarpine. Its chiral center and reactive hydroxyl/carboxyl groups enable stereoselective coupling with other intermediates. Researchers should optimize reaction conditions (e.g., pH, temperature) to minimize racemization and side reactions .

Q. What methods are recommended for assessing the purity and stability of L-B-Imidazolelactic acid monohydrate?

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against certified standards .

- Stability : Conduct accelerated degradation studies under varied pH, temperature, and humidity. Monitor via TLC or mass spectrometry for decomposition products like imidazole N-oxides or reduced derivatives .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of L-B-Imidazolelactic acid derivatives?

- Replace traditional solvents with biodegradable alternatives (e.g., lactic acid as both solvent and promoter) to reduce environmental impact. This approach enhances reaction efficiency while avoiding toxic catalysts. For example, lactic acid-mediated reactions achieve high yields of substituted imidazoles at mild temperatures (60–80°C) .

Q. What strategies address contradictory spectral data or unexpected reactivity in imidazole derivatives?

- Data Resolution :

- Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts.

- Use complementary techniques (e.g., IR spectroscopy for functional group verification, X-ray crystallography for structural confirmation) .

Q. How do catalytic systems influence multi-component reactions involving L-B-Imidazolelactic acid monohydrate?

- Heterogeneous catalysts like Fe₃O₄@FU nanoparticles enable one-pot synthesis of tetrasubstituted imidazoles with high regioselectivity. Key parameters include:

- Catalyst loading (5–10 wt% relative to substrates).

- Solvent choice (ethanol or water for eco-friendly protocols).

- Reusability (≥5 cycles with minimal activity loss) .

Q. What in vitro models are suitable for evaluating the bioactivity of L-B-Imidazolelactic acid derivatives?

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi. Compare activity to known standards (e.g., Doripenem monohydrate for bacterial models) .

- Neurological Studies : Assess neuroprotective effects in primary neuronal cultures exposed to oxidative stress. Monitor markers like glutathione levels or caspase-3 activity .

Q. How can computational methods aid in predicting the reactivity of L-B-Imidazolelactic acid monohydrate?

- Employ DFT calculations to model reaction pathways (e.g., nucleophilic substitution at the imidazole ring). Parameters include:

- Electron density maps to identify reactive sites.

- Transition state analysis for energy barrier estimation.

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst source) meticulously, as minor variations can significantly impact outcomes .

- Safety Protocols : Handle imidazole derivatives under fume hoods due to potential respiratory irritancy. Use appropriate PPE during synthesis and bioactivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.